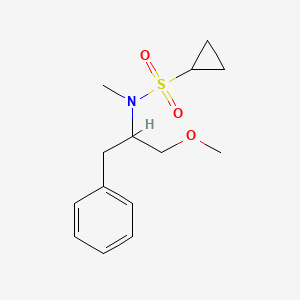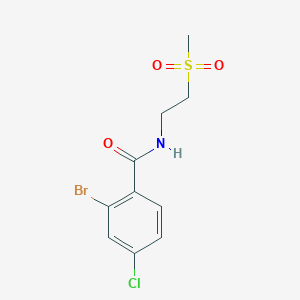![molecular formula C18H15N5O B7634094 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole, also known as MPTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MPTO is a small molecule that has been found to inhibit the growth of cancer cells by disrupting the microtubule network in the cells.
Wirkmechanismus
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole works by binding to the colchicine-binding site on tubulin, which is a protein that makes up the microtubule network in cells. This binding disrupts the microtubule network, leading to cell cycle arrest and ultimately, cell death. This compound has also been found to induce apoptosis, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on cancer cells. It disrupts the microtubule network, leading to cell cycle arrest and apoptosis. This compound has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, this compound has been found to induce autophagy, which is a cellular process that helps cells to survive under stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole in lab experiments is its potency and specificity. It has been found to be effective against a wide range of cancer types, and it works by disrupting the microtubule network, which is a common target for cancer therapeutics. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which makes it difficult to administer in vivo. Additionally, this compound has been found to be toxic to normal cells at high concentrations, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole. One area of interest is the development of more soluble derivatives of this compound that can be administered in vivo. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, there is a need for more studies to investigate the potential of this compound in combination with other chemotherapeutic agents. Finally, there is a need for more studies to investigate the potential of this compound in other diseases, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole involves a multi-step process that starts with the synthesis of 3-methyl-5-pyridin-2-yl-1,2,4-triazole. This compound is then reacted with 5-bromo-2-chlorobenzaldehyde to yield the intermediate product, which is further reacted with phenylacetic acid to form this compound. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole has been found to be a potent inhibitor of cancer cell growth in several in vitro and in vivo studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, prostate, and colon cancer. This compound works by disrupting the microtubule network in the cells, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. This compound has also been found to be effective in combination with other chemotherapeutic agents, which makes it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-21-18(15-9-5-6-10-19-15)23(22-13)12-17-20-11-16(24-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUIPKJMBJTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=N2)CC3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)


![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
